2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-, (2S)-
Description
Properties
IUPAC Name |
(2S)-1-hexadecoxy-3-trityloxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H54O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-40-32-37(39)33-41-38(34-25-18-15-19-26-34,35-27-20-16-21-28-35)36-29-22-17-23-30-36/h15-23,25-30,37,39H,2-14,24,31-33H2,1H3/t37-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYABJLMZPKIOLY-QNGWXLTQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-, (2S)- typically involves multi-step organic reactions. One common method includes the protection of the hydroxyl group of 2-propanol with a triphenylmethoxy group, followed by the introduction of the hexadecyloxy group. The reaction conditions often require the use of strong bases and solvents to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-, (2S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The hexadecyloxy and triphenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce simpler alcohols.
Scientific Research Applications
Pharmaceutical Applications
2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- has shown promise in drug delivery systems due to its ability to enhance solubility and bioavailability of hydrophobic drugs. The incorporation of the hexadecyl group improves membrane permeability, making it suitable for transdermal drug delivery formulations.
Case Study : A study demonstrated that formulations containing this compound significantly increased the absorption of poorly soluble drugs in vitro, suggesting its potential for improving therapeutic efficacy in clinical settings.
Material Science
In material science, this compound can be utilized as a surfactant or emulsifier in the preparation of nanomaterials. The hydrophobic hexadecyl chain aids in stabilizing nanoparticles in aqueous solutions.
Data Table: Application of 2-Propanol Derivatives in Nanomaterial Synthesis
| Application Area | Compound Used | Outcome |
|---|---|---|
| Nanoparticle Synthesis | 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- | Enhanced stability and dispersion of nanoparticles |
| Coatings | Glycerol derivatives | Improved adhesion and durability |
Biochemical Research
This compound serves as a valuable tool in biochemical research for studying membrane dynamics and interactions due to its amphiphilic nature. It can be used to model lipid bilayers and investigate the effects of lipid composition on membrane properties.
Case Study : Research involving membrane fluidity showed that the presence of this compound altered the phase behavior of lipid bilayers, indicating its role in modulating membrane characteristics.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-, (2S)- involves its interaction with molecular targets such as enzymes or receptors. The hexadecyloxy group may facilitate membrane penetration, while the triphenylmethoxy group can interact with specific binding sites. These interactions can modulate biochemical pathways and cellular responses.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (2S)-1-(Hexadecyloxy)-3-(triphenylmethoxy)propan-2-ol
- CAS No.: 96093-53-7
- Molecular Formula : C₃₈H₅₄O₃
- Molecular Weight : 558.83 g/mol
- Stereochemistry : Chiral center at C2 (S-configuration) .
Structural Features :
- Hexadecyloxy Group : A 16-carbon alkyl chain (C16H33O-) contributing to high lipophilicity.
- Triphenylmethoxy (Trityl) Group : A bulky, aromatic protecting group (C19H15O-) that enhances steric hindrance and stability .
- Glycerol Backbone: The 2-propanol core (HO-CH2-C-O-) facilitates derivatization in lipid and surfactant chemistry.
Physicochemical Properties :
- XLogP3 : 11.7 (high lipophilicity) .
- Topological Polar Surface Area (TPSA) : 38.7 Ų, indicating low polarity .
- Rotatable Bonds : 23, suggesting conformational flexibility .
Structural Analogs and Derivatives
Table 1: Key Properties of Comparable Compounds
Key Differences and Implications
Lipophilicity and Solubility :
- The target compound’s XLogP3 (11.7) far exceeds analogs like Propranolol (2.1) or morpholinyl derivatives (1.8), making it highly lipid-soluble. This property suits membrane-related applications but limits aqueous solubility .
- Surfactants like 2-(2-[4-(tetramethylbutyl)phenoxy]ethoxy)ethanol (XLogP3 3.8) balance lipophilic and hydrophilic traits for detergent use .
Functional Group Diversity :
- Trityl vs. Aromatic Groups: The trityl group in the target compound provides steric protection, unlike the naphthyloxy group in Propranolol, which enables π-π interactions in receptor binding .
- Alkyl Chain Length : The C16 chain in the target compound contrasts with shorter chains in antiarrhythmic indolyloxy derivatives (C22), affecting membrane integration depth .
Toxicity and Handling :
- The surfactant (CAS 9036-19-5) is classified as Acute Toxicity Category 4 (Oral) and causes serious eye damage, necessitating stringent safety protocols . No toxicity data is available for the target compound, but its structural complexity may require specialized handling .
Biological Activity
The compound 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-, (2S)- , is a complex organic molecule that combines elements of both alcohols and ethers. This article explores its biological activity, including toxicity, metabolic pathways, and potential therapeutic applications. The findings are supported by diverse research studies and data tables to provide a comprehensive understanding of the compound's effects.
Chemical Structure and Properties
- IUPAC Name : 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-, (2S)-
- Molecular Formula : C₃₁H₄₄O₃
- Molecular Weight : 468.67 g/mol
This compound features a propanol backbone with a hexadecyloxy group and a triphenylmethoxy group, which may influence its solubility and interaction with biological membranes.
Toxicity Studies
Toxicological assessments have been conducted to evaluate the safety profile of similar propanol derivatives. For instance, 2-propanol itself has shown various toxicity levels across different species:
- LD50 Values : Ranging from 4475 to 7990 mg/kg in oral administration for rats .
- Inhalation Toxicity : LC50 values for rats were reported between 46,000 to 55,000 mg/m³ for an 8-hour exposure .
These findings suggest that while the parent compound exhibits notable toxicity, the specific biological activity of the hexadecyloxy and triphenylmethoxy substituents in our compound requires further investigation.
Metabolism
The metabolism of propanol derivatives often involves hepatic enzymes. In studies on similar compounds:
- Microsomal Enzyme Induction : Notably observed at doses as low as 390 mg/kg in rats . This induction may lead to altered metabolic pathways affecting the compound's efficacy and safety.
Case Studies
- Acute Toxicity in Rats : A study on inhalation toxicity indicated that exposure to high concentrations resulted in pulmonary edema and chemical pneumonitis . This suggests that similar structures could pose respiratory risks.
- Chronic Exposure Effects : Long-term studies have indicated potential liver damage characterized by triglyceride accumulation at high doses (3000-6000 mg/kg) . This raises concerns about the chronic use of compounds with similar structures.
- Developmental Toxicity : In related studies on isopropanol derivatives, developmental NOAELs were established at around 400 mg/kg/day for rats . This finding is crucial for assessing the safety of our compound during pregnancy.
Data Tables
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing (2S)-2-Propanol derivatives with bulky substituents like hexadecyloxy and triphenylmethoxy groups?
- Methodological Answer : Synthesis requires careful control of steric hindrance and regioselectivity. The hexadecyloxy (C16) chain introduces hydrophobicity, while the triphenylmethoxy group demands protection/deprotection strategies to avoid side reactions. A stepwise approach is recommended:
Protection : Use tert-butyldimethylsilyl (TBS) or trityl groups to shield reactive hydroxyls during alkylation .
Coupling : Employ Mitsunobu reactions for stereospecific ether formation, ensuring retention of the (2S) configuration .
Purification : High-vacuum distillation or preparative HPLC is critical due to the compound’s high molecular weight and lipophilicity .
- Data Contradictions : highlights successful triphenylmethoxy incorporation via silyl protection, while notes potential epimerization under acidic conditions, necessitating pH monitoring.
Q. How can researchers confirm the stereochemical purity of (2S)-configured propanol derivatives?
- Analytical Workflow :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (95:5) to resolve enantiomers. Retention time discrepancies >2 min indicate high enantiomeric excess (ee) .
- NMR Spectroscopy : Analyze H-NMR splitting patterns of chiral centers; diastereotopic protons (e.g., adjacent to the hydroxyl group) show distinct coupling constants () .
Advanced Research Questions
Q. What strategies mitigate low yields in the final coupling step of (2S)-2-Propanol derivatives?
- Optimization Framework :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of hydrophobic intermediates .
- Catalysis : Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) improves ether bond formation efficiency .
- Temperature Control : Reactions at 60–80°C reduce side-product formation versus room temperature .
Q. How do researchers address discrepancies in toxicity profiles during safety assessments?
- Risk Mitigation :
- Comparative Analysis : Cross-reference GHS data for structurally similar compounds (e.g., acute oral toxicity H302 in vs. H315 in ).
- In Silico Modeling : Use tools like OECD QSAR Toolbox to predict ecotoxicity (e.g., LC50 for aquatic organisms) .
- In Vitro Testing : Prioritize Ames tests for mutagenicity and HepG2 cell assays for hepatotoxicity .
- Critical Note : and emphasize respiratory irritation (H335), requiring fume hoods and respirators during handling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
